molecular formula C12H11NO B3352546 Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- CAS No. 491613-17-3

Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-

Cat. No.: B3352546
CAS No.: 491613-17-3
M. Wt: 185.22 g/mol
InChI Key: SAHMZWUKZCYVCW-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- is a chemical compound with the molecular formula C12H11NO. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an indole ring substituted with an ethenyl group and an ethanone group. Indole derivatives are significant in various fields due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. The specific synthesis of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- can be achieved by reacting 1-ethenyl-1H-indole with ethanoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of indole derivatives, including Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-, often involves large-scale chemical reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols.

Scientific Research Applications

Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(1H-indol-3-yl)-: Similar structure but lacks the ethenyl group.

    1-(1-methyl-1H-indol-3-yl)-1-ethanone: Contains a methyl group instead of an ethenyl group.

    1-(1-pentyl-1H-indol-3-yl)-1-ethanone: Contains a pentyl group instead of an ethenyl group

Uniqueness

Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- is unique due to the presence of the ethenyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its similar compounds.

Properties

IUPAC Name

1-(1-ethenylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h3-8H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHMZWUKZCYVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475657
Record name Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491613-17-3
Record name Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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